N-feruloyltyramine; Moupinamide

描述

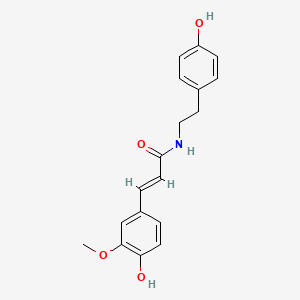

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65646-26-6 | |

| Record name | N-Feruloyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65646-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualization Within Phenylpropanoid Amides Research

N-trans-Feruloyltyramine belongs to the broad class of phenylpropanoid amides , also known as hydroxycinnamic acid amides (HCAAs). dntb.gov.ua These specialized metabolites are formed through the conjugation of a phenylpropanoid, such as ferulic acid, with a biogenic amine, in this case, tyramine (B21549). This structural linkage is a key feature that defines its chemical properties and biological functions.

The biosynthesis of N-trans-Feruloyltyramine in plants is a multi-step process that begins with the aromatic amino acids phenylalanine and tyrosine. mdpi.comtandfonline.com These precursors are converted into trans-cinnamic acid and tyramine, respectively. mdpi.com The subsequent activation of ferulic acid to a CoA ester allows for its conjugation with tyramine, a reaction often catalyzed by tyramine N-(hydroxycinnamoyl)-transferase (THT). tandfonline.com

Structurally, N-trans-Feruloyltyramine is characterized by a feruloyl group attached to a tyramine moiety. ontosight.ai The "trans" designation refers to the specific spatial arrangement of the double bond in the feruloyl portion of the molecule, which can influence its interaction with biological targets. ontosight.ai It has a cis-isomer, N-cis-feruloyltyramine, which is also found in nature.

Significance in Natural Products Chemistry and Plant Secondary Metabolism Studies

Identification in Specific Plant Genera and Species

N-trans-Feruloyltyramine has been identified in a diverse array of plant families and species, underscoring its widespread, albeit specific, distribution. Its presence is particularly well-documented in the Solanaceae family, which includes economically important crops like tomato (Solanum lycopersicum), pepper (Capsicum annuum), and eggplant (Solanum melongena). researchgate.netnih.govtargetmol.comtandfonline.comresearchgate.net In these plants, it often accumulates in response to pathogen attack or wounding, suggesting a role in the plant's defense system. researchgate.net

Beyond the Solanaceae, this compound is found in various other plant groups. For instance, it has been isolated from the herbs of Cannabis sativa (hemp) and the stems of Tinospora tuberculata. hmdb.caoup.com The compound is also present in species of Polygonum, Enicosanthum, Polyalthia, and Mirabilis. hmdb.caresearchgate.netontosight.ai Furthermore, research has confirmed its occurrence in Portulaca oleracea (purslane) and the medicinal plant Catharanthus roseus. oup.comresearchgate.netmdpi.comnih.govnih.govrsc.orgontosight.ai The distribution of N-trans-feruloyltyramine across such a wide range of plant taxa highlights its conserved importance in plant biochemistry.

Below is a table summarizing the occurrence of N-trans-feruloyltyramine in various plant species.

| Family | Genus | Species | Common Name |

| Solanaceae | Solanum | S. lycopersicum | Tomato |

| S. melongena | Eggplant | ||

| S. sordidum | Falsa-jurubeba | ||

| Capsicum | C. annuum | Pepper | |

| Cannabaceae | Cannabis | C. sativa | Hemp |

| Menispermaceae | Tinospora | T. tuberculata | |

| Polygonaceae | Polygonum | P. sachalinensis | |

| Annonaceae | Enicosanthum | E. membranifolium | |

| Polyalthia | P. suberosa | ||

| Nyctaginaceae | Mirabilis | M. jalapa | Four-o'clock |

| Portulacaceae | Portulaca | P. oleracea | Purslane |

| Apocynaceae | Catharanthus | C. roseus | Madagascar Periwinkle |

| Aristolochiaceae | Aristolochia | A. kankauensis | |

| Piperaceae | Peperomia | P. leptostachya | |

| Amaranthaceae | Suaeda | S. glauca | |

| Nyctaginaceae | Boerhaavia | B. diffusa | |

| Convolvulaceae | Ipomoea | I. aquatica | Water Spinach |

Biosynthetic Precursors and Pathways of N-trans-Feruloyltyramine

The formation of N-trans-feruloyltyramine is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.

Phenylpropanoid Metabolism Integration

The biosynthesis of N-trans-feruloyltyramine begins with the amino acid phenylalanine, the primary precursor for the phenylpropanoid pathway. mdpi.com Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions to produce ferulic acid. This series of reactions involves key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and caffeic acid O-methyltransferase (COMT). The other precursor, tyramine (B21549), is derived from the amino acid tyrosine through decarboxylation. mdpi.com Both ferulic acid and tyramine serve as the immediate building blocks for the final condensation step. researchgate.net The synthesis of these precursors is often upregulated in response to biotic and abiotic stresses, leading to an increased production of N-trans-feruloyltyramine. oup.com

Amide Linkage Formation

The crucial step in the biosynthesis of N-trans-feruloyltyramine is the formation of an amide bond between the carboxyl group of ferulic acid and the amino group of tyramine. This reaction is catalyzed by a specific class of enzymes known as acyltransferases. tandfonline.comwikipedia.org More specifically, the enzyme responsible is Tyramine N-hydroxycinnamoyl transferase (THT), which belongs to the BAHD family of acyl-CoA-dependent transferases. oup.com

The reaction proceeds with the activation of ferulic acid to its coenzyme A (CoA) thioester, feruloyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL). THT then facilitates the transfer of the feruloyl group from feruloyl-CoA to the amino group of tyramine, releasing CoA and forming N-trans-feruloyltyramine. wikipedia.orgtandfonline.com THT activity has been shown to be induced by various stimuli, including pathogen infection and wounding, which correlates with the accumulation of N-trans-feruloyltyramine in plant tissues under stress conditions. oup.com

Isomeric Forms of N-Feruloyltyramine: N-trans- and N-cis-Feruloyltyramine

N-Feruloyltyramine exists in two geometric isomeric forms: N-trans-feruloyltyramine and N-cis-feruloyltyramine. researchgate.nethmdb.ca The difference between these two isomers lies in the configuration of the double bond in the feruloyl moiety. The trans isomer is generally the more stable and predominantly found form in nature. chemfaces.com

The cis isomer, N-cis-feruloyltyramine, has also been isolated from various plant sources, including bell pepper (Capsicum annuum) and Ipomoea aquatica. hmdb.catandfonline.com Studies have shown that the trans isomer can be converted to the cis isomer upon exposure to UV light. mdpi.comnih.gov This photoisomerization is a reversible process, and under certain conditions, a mixture of both isomers can be present. nih.gov The structural difference between the two isomers can influence their biological activities, although the specific functional distinctions are still an area of active research.

Investigating the Biological Activities and Molecular Mechanisms of N Trans Feruloyltyramine in Vitro and Through in Silico Approaches

Antioxidant Activity and Reactive Oxygen Species Modulation

N-trans-Feruloyltyramine (NFT) has demonstrated notable potential as an antioxidant, a property attributed to its unique chemical structure. glpbio.comnih.govimmunomart.com This phenolic amide, composed of ferulic acid and tyramine (B21549) moieties, actively engages in mechanisms that counteract oxidative stress, a key factor in the pathogenesis of various diseases. ontosight.aichemfaces.com

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

N-trans-Feruloyltyramine exhibits significant free radical scavenging properties. chemfaces.com Its efficacy has been demonstrated in various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. glpbio.comcaymanchem.com The compound's ability to donate a hydrogen atom or an electron neutralizes these reactive species, thereby mitigating cellular damage. Studies have shown that NFT possesses strong DPPH radical-scavenging activity. nih.gov In fact, its antioxidant potential in some assays has been reported to be greater than that of the standard antioxidant, kojic acid. chemfaces.com

Attenuation of Oxidative Stress Pathways (e.g., H2O2-induced ROS)

Beyond direct radical scavenging, N-trans-Feruloyltyramine effectively mitigates oxidative stress by modulating intracellular pathways, particularly those induced by agents like hydrogen peroxide (H₂O₂). immunomart.commedchemexpress.com Pre-treatment with NFT has been shown to significantly decrease H₂O₂-induced generation of reactive oxygen species (ROS) in various cell lines, including human neuroblastoma SK-N-SH cells and L02 cells. researchgate.netnih.govsemanticscholar.org This protective effect helps to maintain cellular integrity and function in the face of oxidative insults. nih.govsci-hub.se

In human neuroblastoma SK-N-SH cells, NFT not only reduced intracellular ROS levels but also attenuated H₂O₂-mediated cytotoxicity. researchgate.netsemanticscholar.org Furthermore, it has been observed to reverse the H₂O₂-induced increase in the expression of the pro-apoptotic protein Bax and activated caspase-3, while restoring the levels of the anti-apoptotic protein Bcl-2. researchgate.netsemanticscholar.org These findings highlight NFT's role in not just quenching ROS, but also in modulating the downstream signaling cascades that lead to apoptosis, or programmed cell death, under conditions of oxidative stress. medchemexpress.comnih.gov

Table 1: Antioxidant Activity of N-trans-Feruloyltyramine

| Assay Type | Model System | Key Findings | References |

|---|---|---|---|

| DPPH Radical Scavenging | Spectrophotometric assay | Exhibits potent radical scavenging activity. | chemfaces.comcaymanchem.comnih.gov |

| H₂O₂-induced ROS | SK-N-SH cells | Significantly reduces intracellular ROS levels and protects against H₂O₂-induced cytotoxicity. | medchemexpress.comresearchgate.netsemanticscholar.org |

| H₂O₂-induced Oxidative Damage | L02 cells | Protects against oxidative damage and maintains mitochondrial integrity. | nih.govsci-hub.se |

| ABTS Radical Scavenging | Spectrophotometric assay | Demonstrates notable ABTS radical scavenging capabilities. | caymanchem.com |

Anti-inflammatory Modulation via Cellular Signaling Pathways

N-trans-Feruloyltyramine has been identified as a significant modulator of inflammatory responses, exerting its effects through the intricate network of cellular signaling pathways. nih.govnih.gov Its anti-inflammatory properties are primarily linked to its ability to interfere with the production of key inflammatory mediators. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

A key mechanism underlying the anti-inflammatory action of N-trans-Feruloyltyramine is its ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that NFT can inhibit both COX-1 and COX-2 enzymes, which are critical in the inflammatory cascade as they are responsible for the synthesis of prostaglandins. researchgate.net Specifically, studies have demonstrated that NFT can strongly suppress the mRNA expression of COX-2. nih.govnih.govresearchgate.net This downregulation of COX-2 is a crucial aspect of its anti-inflammatory effect. nih.gov

Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production Suppression in Macrophage Models

In macrophage cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, N-trans-Feruloyltyramine has been shown to potently suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net This suppression is a direct consequence of the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expression. nih.govnih.gov For instance, in LPS-stimulated BV-2 cells, NFT was found to decrease NO production with an IC50 value of 17.36 µM. glpbio.comcaymanchem.com

AP-1 and JNK Signaling Pathway Involvement

The anti-inflammatory effects of N-trans-Feruloyltyramine are further mediated through its interaction with specific signaling pathways, notably the activator protein-1 (AP-1) and c-Jun N-terminal kinase (JNK) pathways. medchemexpress.comresearchgate.net Studies have revealed that NFT inhibits the nuclear translocation of AP-1 and decreases the expression and phosphorylation of the JNK protein. nih.govresearchgate.net The suppression of the AP-1 and JNK signaling pathways is a critical step in the downregulation of iNOS and COX-2 expression, ultimately leading to the observed anti-inflammatory effects. nih.govnih.govresearchgate.net

Table 2: Anti-inflammatory Activity of N-trans-Feruloyltyramine

| Target/Pathway | Model System | Key Findings | References |

|---|---|---|---|

| COX-1 and COX-2 Inhibition | In vitro enzyme assays | Inhibits both COX-1 and COX-2 enzymes. | researchgate.net |

| NO and PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Strongly suppresses the production of NO and PGE2. | researchgate.net |

| iNOS and COX-2 mRNA Expression | LPS-stimulated RAW 264.7 macrophages | Downregulates the mRNA expression of iNOS and COX-2. | nih.govnih.gov |

| AP-1 and JNK Signaling | LPS-stimulated RAW 264.7 macrophages | Inhibits nuclear translocation of AP-1 and phosphorylation of JNK. | nih.govmedchemexpress.comresearchgate.net |

Enzyme Inhibitory Potentials of N-trans-Feruloyltyramine

N-trans-Feruloyltyramine has been the subject of various studies to determine its potential as an inhibitor of several key enzymes involved in different biological pathways.

N-trans-Feruloyltyramine has demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. Studies have shown that this compound can be a more potent inhibitor than acarbose (B1664774), a standard drug used for this purpose. chemfaces.comresearchgate.net For instance, N-trans-feruloyltyramine isolated from Polygonum sachalinensis showed stronger α-glucosidase inhibitory activity than acarbose. chemfaces.com Similarly, when isolated from Neuropeltis racemosa, it exhibited significant inhibition with an IC50 value of 29.87 µg/mL, which was considerably lower than that of acarbose at 272.72 µg/mL. researchgate.net Research on compounds from Piper sarmentosum fruits also identified N-trans-feruloyltyramine as a key α-glucosidase inhibitor, showing weak-to-moderate inhibition against both sucrase and maltase, with IC50 values in the range of 0.28–9.48 mM. tci-thaijo.org

Table 1: α-Glucosidase Inhibitory Activity of N-trans-Feruloyltyramine

| Source Plant | IC50 Value of N-trans-Feruloyltyramine | IC50 Value of Acarbose (Positive Control) | Reference |

|---|---|---|---|

| Neuropeltis racemosa | 29.87 µg/mL | 272.72 µg/mL | researchgate.net |

| Polygonum sachalinensis | Stronger than acarbose | - | chemfaces.com |

The effects of N-trans-Feruloyltyramine on cholinesterases, which are key enzymes in neurotransmission, have been investigated with varying results. In a study involving alkaloids from Tinospora crispa, N-trans-feruloyltyramine was tested for AChE inhibitory activity but did not show strong effects compared to other isolated compounds like columbamine. mdpi.comnih.gov Another investigation on alkaloids from Abuta panurensis found N-trans-feruloyltyramine to be practically inactive against acetylcholinesterase, with an inhibition percentage of only 19.88 ± 0.09%. mdpi.comnih.gov In silico analysis suggested that its lack of a charged nitrogen atom prevents the crucial π-cation interactions with aromatic residues in the AChE active site. mdpi.com

Conversely, research on extracts from Alphonsea tonkinensis indicated that while certain alkaloids showed potent AChE inhibition, N-trans-feruloyltyramine itself was noted more for its significant antioxidant activity. hueuni.edu.vn While direct, potent inhibition of AChE by N-trans-feruloyltyramine appears limited based on these studies, its activity against butyrylcholinesterase (BChE) has also been considered in silico, though in vitro data remains less defined. mdpi.comresearchgate.netresearchgate.net

N-trans-Feruloyltyramine has been identified as an inhibitor of in vitro prostaglandin (PG) synthesis. nih.govtargetmol.com It was first isolated, along with its cis-isomer, from the medicinal plant Ipomoea aquatica based on this inhibitory activity. nih.gov The mechanism underlying this effect is likely the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. clinisciences.comresearchgate.netszabo-scandic.com Studies suggest that N-trans-feruloyltyramine can inhibit both COX-I and COX-II enzymes. researchgate.net Specifically, research on its anti-inflammatory properties shows it suppresses the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells by downregulating the expression of COX-2. chemfaces.comresearchgate.net This inhibition of the COX pathway is a key mechanism for its role in modulating inflammatory responses. researchgate.net

N-trans-Feruloyltyramine has been characterized as a suppressor of P-selectin expression on platelets, a key process in platelet activation and aggregation. clinisciences.comresearchgate.netszabo-scandic.com This activity was identified through activity-guided fractionation of garlic (Allium sativum). researchgate.net The study revealed that at a concentration of 0.05 µM, N-feruloyltyramine suppressed P-selectin expression on platelets by 31%. researchgate.net

The mechanism for this suppression is linked to the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in regulating platelet activation. researchgate.net At the same concentration of 0.05 µM, N-trans-feruloyltyramine was found to be a potent inhibitor of both COX-I and COX-II enzymes, by 43% and 33%, respectively. researchgate.net Therefore, it is likely that by inhibiting COX enzymes, N-trans-feruloyltyramine reduces the signaling that leads to P-selectin expression on the platelet surface. researchgate.net

Table 2: Inhibitory Effects of N-trans-Feruloyltyramine (at 0.05 µM)

| Target | Percent Inhibition | Reference |

|---|---|---|

| P-selectin Expression | 31% | researchgate.net |

| COX-I Enzyme | 43% | researchgate.net |

N-trans-Feruloyltyramine has been evaluated for its inhibitory activity against severe acute respiratory syndrome coronavirus (SARS-CoV) papain-like protease (PLpro), an essential enzyme for viral replication. nih.govjst.go.jpfrontiersin.org In a study screening cinnamic amides from Tribulus terrestris fruits, N-trans-feruloyltyramine was one of the compounds that displayed significant inhibitory activity against SARS-CoV PLpro. jst.go.jp It inhibited the enzyme in a dose-dependent manner with an IC50 value of 70.1 µM. nih.govjst.go.jp Kinetic studies revealed that the compound acts as a mixed-type inhibitor. jst.go.jp

N-trans-Feruloyltyramine has been identified as a potent inhibitor of melanogenesis. chemfaces.comresearchgate.netsigmaaldrich.comnih.gov Studies using murine B16 melanoma cells demonstrated that it inhibits melanin (B1238610) synthesis in a dose-dependent manner and exhibits greater potency than kojic acid, a standard whitening agent. sigmaaldrich.comnih.gov

Interestingly, the mechanism of action does not appear to involve direct inhibition of the tyrosinase enzyme's catalytic activity. researchgate.net Instead, N-trans-feruloyltyramine works by reducing the accumulation and expression of the tyrosinase protein itself. researchgate.netnih.gov Treatment of B16 melanoma cells with the compound leads to marked decreases in the levels of tyrosinase protein. nih.gov This downregulation of tyrosinase is the primary cause for the subsequent suppression of melanin biosynthesis. chemfaces.comnih.gov

Further research into its effects on α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis found that N-trans-feruloyltyramine could partially inhibit melanin production (45% inhibition at 50 µM). researchgate.net The IC50 value for the inhibition of α-MSH-mediated tyrosinase activation was determined to be 20.2 µM. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| N-trans-Feruloyltyramine |

| Acarbose |

| Columbamine |

| Kojic acid |

| Arachidonic acid |

| N-cis-Feruloyltyramine |

| N-trans-caffeoyltyramine |

| N-trans-coumaroyltyramine |

| Dihydrodiscretamine |

| Magnoflorine |

| N-formylannonaine |

| N-formylnornuciferine |

| Lindoldhamine isomer |

| Palmatine |

| Stepharine |

| 5-N-methylmaytenine |

| Neostigmine |

| Pseudocolumbamine |

| Pseudopalmatine |

| Galanthamine |

| Sarmentamide A |

| Sarmentamide B |

| Deacetylsarmentamide B |

| (3S,4R)-3,4,5-trihydroxypentanoic acid 1,4-lactone |

| (1E,3S)-1-cinnamoyl-3-hydroxypyrrolidine |

| Sarmentosine |

| Chaplupyrrolidone A |

| Piperlotine-A |

| Coumaric acid |

| Scopoletin |

| Syringic acid |

| Methyl 3-methyl-2-butenoate |

| Terrestriamide |

| N-trans-feruloyloctopamine |

| Terrestrimine |

| Ferulic acid |

| Curcumin |

P-selectin Expression Suppression on Platelets

Antimicrobial and Biofilm Inhibitory Research

N-trans-Feruloyltyramine has been the subject of research for its potential to combat microbial growth and biofilm formation, which are significant factors in the persistence of infections.

N-trans-Feruloyltyramine has demonstrated potential as a bioactive compound capable of inhibiting the biofilm of Pseudomonas aeruginosa, a bacterium known for causing microbial corrosion. researchgate.net Studies have identified it as a potential source of green material for this purpose. researchgate.net While direct minimum inhibitory concentration (MIC) values against P. aeruginosa are not extensively detailed in the provided results, its role in inhibiting biofilm—a key virulence factor for bacteria like P. aeruginosa—is a significant finding. researchgate.netrsc.org Biofilms are communities of bacteria attached to a surface and encased in a self-produced matrix, which makes them notoriously resistant to antibiotics. mdpi.comfrontiersin.org The ability to inhibit or disrupt these structures is a crucial area of antimicrobial research. mdpi.com

In Vitro Cytotoxicity and Apoptosis Induction Studies

The effects of N-trans-Feruloyltyramine on cancer cells have been evaluated in various in vitro studies, focusing on its ability to inhibit cell growth and induce programmed cell death, or apoptosis.

Research has shown that N-trans-Feruloyltyramine exhibits cytotoxic activity against several human cancer cell lines. One study reported its strong in vitro cytotoxic effects against murine leukemia cells (P-388) and human colon cancer cells (HT-29), with IC50 values below 4 μg/mL. nih.govnih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Another study highlighted its antiproliferative activity by demonstrating its ability to inhibit oxidative damage caused by hydrogen peroxide (H2O2). nih.govfrontiersin.org The organic extracts of plants containing N-trans-Feruloyltyramine have also shown cytotoxic activity against HeLa and MCF-7 cancer cell lines. mdpi.comsemanticscholar.org

Table 1: In Vitro Cytotoxicity of N-trans-Feruloyltyramine Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| P-388 | Murine Leukemia | < 4 | nih.govnih.gov |

| HT-29 | Human Colon Cancer | < 4 | nih.govnih.gov |

Note: This table is based on available data and may not be exhaustive.

N-trans-Feruloyltyramine has been found to induce apoptosis in cancer cells by modulating key proteins in the apoptotic pathway. Apoptosis is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis.

In human neuroblastoma SK-N-SH cells, pretreatment with N-trans-Feruloyltyramine was shown to reverse the increase in the expression of the pro-apoptotic protein Bax and activated caspase-3 caused by H2O2-induced stress. semanticscholar.orgresearchgate.net Caspases are a family of protease enzymes that play essential roles in programmed cell death. Specifically, pretreatment with 100 µM of the compound significantly reduced the levels of both Bax and activated caspase-3. researchgate.netsemanticscholar.org It also suppressed the increase in caspase-3 activity induced by H2O2. semanticscholar.orgresearchgate.net These findings suggest that N-trans-Feruloyltyramine can trigger the apoptotic cascade in susceptible cells.

Cancer Cell Line Proliferation Inhibition (e.g., P-388, HepG2, Jurkat E6-1, MCF-7, A549, HeLa)

Neuroprotective Effects in Cellular Models

Beyond its anticancer properties, N-trans-Feruloyltyramine has been investigated for its potential to protect nerve cells from damage, a critical area of research for neurodegenerative diseases.

The beta-amyloid peptide (Aβ) is a major component of the amyloid plaques found in the brains of individuals with Alzheimer's disease and is believed to play a causal role in the disease's progression by inducing oxidative stress. nih.gov Studies have demonstrated that N-trans-Feruloyltyramine can protect neurons from the toxic effects of Aβ.

In rat primary cortical cell cultures, pretreatment with N-trans-Feruloyltyramine (at concentrations of 25-250µM) significantly attenuated neuronal death induced by Aβ(1-42) in a dose-dependent manner. nih.gov This protective effect is linked to its ability to reduce the production of reactive oxygen species (ROS) and to decrease levels of activated caspase-3 and Bax, which are markers of apoptosis. nih.gov These findings suggest that the neuroprotective effect of N-trans-Feruloyltyramine against Aβ-induced neurotoxicity may be due to its antioxidant properties. nih.gov

Attenuation of H₂O₂-Induced Cytotoxicity in Neuroblastoma Cells

N-trans-Feruloyltyramine (NTF) has demonstrated significant protective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity in human neuroblastoma SK-N-SH cells. semanticscholar.orgresearchgate.net H₂O₂ is a well-known inducer of oxidative stress and apoptosis, and its effects on neuronal cells are often used as an in vitro model to study neurodegenerative conditions. semanticscholar.org Research indicates that pre-treatment with NTF can substantially mitigate the damaging effects of H₂O₂. semanticscholar.orgresearchgate.net

In studies, NTF itself, at concentrations up to 500 µM, was found to be non-toxic to the SK-N-SH cells. semanticscholar.orgresearchgate.net When cells were pre-treated with NTF before being exposed to H₂O₂, a significant decrease in H₂O₂-induced reactive oxygen species (ROS) generation was observed. semanticscholar.orgresearchgate.net This reduction in intracellular ROS levels directly contributed to an attenuation of H₂O₂-mediated cytotoxicity, preserving cell viability. semanticscholar.org

The protective mechanism of NTF also involves the modulation of key apoptotic proteins. semanticscholar.orgresearchgate.net Exposure to H₂O₂ typically leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. semanticscholar.org Pre-treatment with 100 µM NTF was shown to reverse these changes, effectively abolishing the H₂O₂-induced Bax expression. semanticscholar.org Furthermore, NTF suppressed the H₂O₂-mediated increase in activated caspase-3, a critical executioner enzyme in the apoptotic cascade. semanticscholar.orgresearchgate.net These findings collectively suggest that NTF protects neuroblastoma cells from oxidative stress-induced apoptosis by scavenging ROS and modulating the apoptotic pathway. semanticscholar.orgmedchemexpress.com

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Cell Viability | H₂O₂ (150 µM) | Significant reduction in cell viability. | semanticscholar.org |

| Cell Viability | NTF Pre-treatment + H₂O₂ | Cytotoxic effect was abolished at all tested NTF concentrations. | semanticscholar.org |

| Intracellular ROS | H₂O₂ (150 µM) | Significant increase in ROS levels. | semanticscholar.org |

| Intracellular ROS | NTF Pre-treatment + H₂O₂ | Decreased H₂O₂-induced ROS generation. | semanticscholar.org |

| Bax Protein Expression (Pro-apoptotic) | H₂O₂ Treatment | Elevated levels of Bax protein. | semanticscholar.org |

| Bax Protein Expression (Pro-apoptotic) | NTF (100 µM) Pre-treatment + H₂O₂ | H₂O₂-induced Bax expression was abolished. | semanticscholar.org |

| Activated Caspase-3 (Apoptotic Marker) | H₂O₂ Treatment | Increased levels of activated caspase-3. | semanticscholar.orgresearchgate.net |

| Activated Caspase-3 (Apoptotic Marker) | NTF (100 µM) Pre-treatment + H₂O₂ | Significantly reduced activated caspase-3 levels. | medchemexpress.com |

Modulation of Gut Microbiome Composition (In Vitro Fermentation Assays)

In vitro fermentation assays using representative human gut microbiomes have demonstrated that N-trans-Feruloyltyramine (NTF) and its structural analog, N-trans-caffeoyltyramine (NCT), can significantly shape the composition of the gut microbiota. nih.govbiorxiv.orgresearchgate.net These studies are crucial for understanding how dietary bioactive compounds may influence gut health. When fecal inocula were treated with purified NCT and NTF, strong, dose-dependent changes in the microbial communities were observed compared to controls. nih.govbiorxiv.org

Research using a hemp hull product rich in both NCT and NTF also showed notable effects. biorxiv.org Communities treated with this product saw increased productivity and diversity. nih.govbiorxiv.org These findings highlight the novel potential for hemp-derived bioactives like NTF to modulate the gut microbiome, suggesting a prebiotic-like effect. nih.govresearchgate.net The ability of these compounds to influence microbial composition indicates they could play a role in maintaining a healthy gut environment. biorxiv.org

| Treatment | Observed Effect | Key Finding | Reference |

|---|---|---|---|

| Purified NCT and NFT | Strong changes in gut microbiome composition relative to controls. | Demonstrates a direct impact on microbial communities. | biorxiv.org |

| Hemp Hull Product (containing NCT and NFT) | Increased community productivity and diversity. | Suggests a potential prebiotic effect that enhances microbiome health. | nih.govbiorxiv.org |

| Different Concentrations of NCT/NFT | A dose-dependent impact on the resulting microbial compositions. | The magnitude of the effect is related to the concentration of the compounds. | biorxiv.org |

Hepatic Steatosis Reversal and Mitochondrial Function Enhancement (In Vitro Studies)

N-trans-Feruloyltyramine (NTF), along with N-trans-caffeoyltyramine (NCT), has been identified as a potent agent in reversing hepatic steatosis, the accumulation of fat in liver cells. dntb.gov.uanih.gov In vitro studies using palmitate-loaded cells to mimic fatty liver conditions demonstrated that both NCT and NTF induced fat clearance. dntb.gov.uanih.govnih.gov This action is primarily linked to their function as agonists for Hepatocyte Nuclear Factor 4 Alpha (HNF4α), a key regulator of liver metabolism. dntb.gov.uanih.gov

A crucial mechanism by which NTF and NCT reverse hepatic steatosis is through the induction of lipophagy. dntb.gov.uanih.gov Lipophagy is a specific type of autophagy where cellular lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. binasss.sa.cr The activation of HNF4α by these compounds leads to a previously unknown pathway that controls fat storage in the liver. dntb.gov.uanih.gov This pathway involves the induction of lipophagy through an increase in the production of dihydroceramides. dntb.gov.uanih.gov The synthesis and secretion of these dihydroceramides are controlled by genes that are, in turn, induced by HNF4α. dntb.gov.uanih.govresearchgate.net

Beyond stimulating lipophagy, HNF4α agonists like NCT have been shown to enhance mitochondrial function. nih.gov Long-term administration of NCT in research models prevents weight gain and hepatic steatosis by promoting an increase in mitochondrial mass and function, which includes an enhancement of fatty acid oxidation (FAO). nih.gov The increase in mitochondrial biogenesis is associated with the activation of the PPARGC1A pathway, a central regulator of this process. nih.govxiahepublishing.com This leads to a reduction in mitochondrial stress and improved capacity for oxidizing excess fatty acids, further contributing to the alleviation of steatosis. nih.govxiahepublishing.com

| Compound | In Vitro Model | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| NTF / NCT | Palmitate-loaded hepatic cells | Induced clearance of fat. | Stimulation of lipophagy. | dntb.gov.uanih.govnih.gov |

| NCT | Hepatic cells | Increased mitochondrial mass. | Activation of the PPARGC1A pathway. | nih.govxiahepublishing.com |

| NCT | Hepatic cells | Enhanced fatty acid oxidation. | Increased mitochondrial function and mass. | nih.gov |

Stimulation of Lipophagy

Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Agonism Research

Research has firmly established N-trans-Feruloyltyramine (NTF) and N-trans-caffeoyltyramine (NCT) as potent agonists of Hepatocyte Nuclear Factor 4 Alpha (HNF4α). dntb.gov.uanih.govresearchgate.net HNF4α is a nuclear receptor that acts as a master regulator of gene expression in hepatocytes, controlling various metabolic pathways, including lipid and glucose metabolism. xiahepublishing.com The discovery of NTF and NCT as strong HNF4α activators was a significant advancement, as they are structurally related to, but more potent than, previously identified weak activators like alverine (B1665750) and benfluorex. dntb.gov.uanih.govnih.gov

The agonistic activity of these compounds on HNF4α is the foundational mechanism for their beneficial effects on hepatic steatosis. dntb.gov.uaresearchgate.net By activating HNF4α, NTF and NCT trigger a cascade of gene expression. xiahepublishing.com This includes the upregulation of genes such as SPNS2 and CYP26A1, which are involved in the synthesis of dihydroceramides. dntb.gov.uanih.govresearchgate.net These lipids then act as signaling molecules to induce lipophagy, leading to the clearance of stored fat from liver cells. dntb.gov.uaxiahepublishing.com The ability to pharmacologically activate HNF4α with compounds like NTF opens new avenues for investigating the role of this nuclear receptor in metabolic diseases. dntb.gov.ua

Structure Activity Relationship Sar Investigations of N Trans Feruloyltyramine and Its Derivatives

Influence of Chemical Moieties on Bioactivity

The presence and position of the methoxy (B1213986) (-OCH3) group on the feruloyl moiety significantly influence the antioxidant capacity of N-trans-feruloyltyramine and its analogs. The -OCH3 group, an electron-donating group, located ortho to the hydroxyl group on the benzene (B151609) ring, enhances the stability of the resulting phenoxy radical formed during antioxidant reactions. elte.hu This increased stability leads to a higher radical scavenging activity. elte.hu

Table 1: Comparison of Antioxidant Activity

| Compound | Key Structural Difference | Antioxidant Activity (DPPH IC50) | Source |

|---|---|---|---|

| N-trans-feruloyltyramine | Contains -OCH3 group | 28.7 µg/mL | nih.gov |

| N-trans-p-coumaroyltyramine | Lacks -OCH3 group | >100 µg/mL | nih.gov |

| N-trans-caffeoyltyramine | Contains two -OH groups (catechol) | 12.0 µM | elte.hu |

| N-trans-feruloyltyramine | Contains one -OH and one -OCH3 group | 27.6 µM | elte.hu |

| N-trans-p-coumaroyltyramine | Contains one -OH group | 1377.7 µM | elte.hu |

Lower IC50 values indicate higher antioxidant activity.

A catechol group, which consists of two hydroxyl groups on a benzene ring, is a significant structural feature that enhances the enzyme inhibitory activity of N-trans-feruloyltyramine derivatives. For instance, compounds containing a catechol moiety, such as N-caffeoyl-beta-phenethylamine, have demonstrated potent inhibitory effects on enzymes like prostaglandin (B15479496) synthetase. chemfaces.com

The presence of the catechol structure is crucial for the binding and inhibition of various enzymes, including metalloenzymes. acs.orgresearchgate.net In the case of catechol-O-methyltransferase (COMT), the two hydroxyl groups of the catechol moiety are vital for interacting with a magnesium ion (Mg2+) in the enzyme's active site, which is a key aspect of the inhibition mechanism. researchgate.netnih.gov The ability of the catechol group to chelate metal ions and form hydrogen bonds contributes significantly to the inhibitory potential of these molecules against various enzymes, including tyrosinases and carbonic anhydrases. nih.govcnr.it

The inhibitory activity of N-trans-feruloyltyramine and its derivatives against alpha-glucosidase, an enzyme involved in carbohydrate digestion, is sensitive to structural modifications like methylation and the geometric configuration of the double bond.

Research has shown that methylation of the hydroxyl groups on the cinnamoyl part of the molecule can weaken its ability to inhibit alpha-glucosidase. mdpi.comsemanticscholar.orgchemfaces.com For example, N-trans-feruloyltyramine, which has a methoxy group, shows different inhibitory activity compared to its non-methylated analog, N-trans-caffeoyltyramine. mdpi.comsemanticscholar.org Specifically, N-cis-caffeoyltyramine (with two hydroxyl groups) exhibited a very strong inhibition with an IC50 of 5.3 µM, while N-trans-feruloyltyramine (with one hydroxyl and one methoxy group) had an IC50 of 46.3 µM. mdpi.comsemanticscholar.org

Furthermore, the stereochemistry of the double bond in the cinnamoyl moiety plays a critical role. The trans-configuration is generally more active than the cis-configuration. mdpi.comsemanticscholar.orgchemfaces.com Studies on phenethyl cinnamides have revealed that a cis-configuration weakens the alpha-glucosidase inhibitory activity. chemfaces.com This suggests that the spatial arrangement of the molecule is crucial for effective binding to the enzyme's active site.

Table 2: Influence of Structure on Alpha-Glucosidase Inhibition

| Compound | Key Structural Features | IC50 (µM) | Source |

|---|---|---|---|

| N-trans-feruloyltyramine | trans-configuration, -OCH3 group | 46.3 | mdpi.comsemanticscholar.org |

| N-cis-caffeoyltyramine | cis-configuration, catechol group | 5.3 | mdpi.comsemanticscholar.org |

| N-trans-p-coumaroyltyramine | trans-configuration, single -OH | 500.6 | mdpi.comsemanticscholar.org |

| N-trans-feruloyltyramine | trans-configuration, -OCH3 group | 95.34 | mdpi.com |

| N-trans-p-coumaroyltyramine | trans-configuration, single -OH | 3.25 | mdpi.com |

Lower IC50 values indicate stronger inhibition.

The inhibition of proteases, a class of enzymes that break down proteins, by N-trans-feruloyltyramine analogs is governed by specific structural features that facilitate binding to the enzyme's active site. wikipedia.org While direct SAR studies on N-trans-feruloyltyramine as a protease inhibitor are limited, general principles of protease inhibition can be applied.

For a compound to be an effective protease inhibitor, it typically needs to mimic the natural substrate of the enzyme and fit snugly into the active site. wikipedia.orgnih.gov This often involves a central core that can interact with the catalytic residues of the protease, such as the aspartate residues in HIV-1 protease. wikipedia.org Additionally, side groups (moieties) that can form hydrophobic interactions and hydrogen bonds with the amino acid residues lining the active site pockets (like S1, S1', S2, and S2') are crucial for high binding affinity and potent inhibition. wikipedia.orgnih.govnih.gov The size, shape, and chemical nature of these side groups must be optimized to complement the specific topology of the protease's active site. nih.govnih.gov

Advanced Synthetic Methodologies for N Trans Feruloyltyramine

Lipase-Catalyzed Synthesis Approachestandfonline.comlookchem.com

Lipases, a class of hydrolase enzymes, have been effectively employed for the synthesis of N-trans-feruloyltyramine. whiterose.ac.uk These enzymes can catalyze the formation of amide bonds, typically through the aminolysis of esters or the direct amidation of carboxylic acids. whiterose.ac.uk The use of lipases offers several advantages, including mild reaction conditions and high selectivity, making it an attractive green alternative to conventional chemical methods. whiterose.ac.uk

Optimization of Reaction Conditions for Enzymatic Synthesistandfonline.comtandfonline.com

The efficiency of lipase-catalyzed synthesis of N-trans-feruloyltyramine is highly dependent on the optimization of various reaction parameters. Response surface methodology (RSM) has been utilized to systematically evaluate the interplay of factors such as reaction time, temperature, enzyme amount, and substrate molar ratio to maximize the product yield. tandfonline.comtandfonline.com

One study successfully synthesized N-trans-feruloyltyramine amide from 4-hydroxy-3-methoxycinnamic acid and tyramine (B21549) hydrochloride in a single step using a lipase (B570770) catalyst. tandfonline.com The reaction was carried out in acetonitrile (B52724) with stirring. tandfonline.com Initial optimization efforts identified that a temperature of 40°C, a reaction time of 48 hours, and a cinnamic acid to tyramine HCl molar ratio of 6:1 resulted in a high yield. researchgate.nettandfonline.com

Further optimization using a five-level, four-variable central composite rotatable design (CCRD) in RSM led to even higher yields. tandfonline.com The optimal conditions were determined to be a reaction time of 52 hours, a temperature of 43°C, an enzyme amount of 260 mg, and a substrate molar ratio of 6.2:1 (cinnamic acid:tyramine HCl). tandfonline.com Under these refined conditions, an actual experimental yield of 96.3% was achieved, which was in close agreement with the predicted maximum yield of 97.2%. tandfonline.com

Table 1: Optimization of Lipase-Catalyzed Synthesis of N-trans-Feruloyltyramine using RSM

| Parameter | Range Studied | Optimal Value |

|---|---|---|

| Reaction Time (h) | 24–96 | 52 |

| Temperature (°C) | 30–50 | 43 |

| Amount of Enzyme (mg) | 50–500 | 260 |

| Substrate Molar Ratio (Cinnamic Acid:Tyramine HCl) | 1:1–8:1 | 6.2:1 |

| Predicted Yield (%) | 97.2 |

| Actual Yield (%) | | 96.3 |

Data derived from studies utilizing Response Surface Methodology (RSM) to optimize reaction conditions. tandfonline.com

Use of Immobilized Lipases (e.g., Lipozyme TL IM)tandfonline.comtandfonline.com

The use of immobilized lipases, such as Lipozyme TL IM, offers significant advantages in the synthesis of N-trans-feruloyltyramine. tandfonline.comtandfonline.com Immobilization enhances the stability of the enzyme and, crucially, allows for its simple separation from the reaction mixture, facilitating product purification and enzyme reuse. tandfonline.comnih.gov

In the synthesis of N-trans-feruloyltyramine, Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus, has proven to be a robust and effective catalyst. researchgate.nettandfonline.com The reaction involves treating tyramine hydrochloride with a tertiary amine to release the free amine, followed by the addition of 4-hydroxy-3-methoxycinnamic acid and the immobilized lipase in an organic solvent like acetonitrile. tandfonline.com The use of Lipozyme TL IM under optimized conditions has resulted in yields as high as 93.5% to 96.3%. tandfonline.comtandfonline.com The ability to easily recover and potentially reuse the immobilized enzyme makes this approach economically and environmentally attractive for larger-scale production.

Amide Bond Synthetase (ABS) Biocatalysisnih.gov

A promising and green alternative for N-trans-feruloyltyramine synthesis involves the use of amide bond synthetases (ABS). researchgate.netnih.gov These enzymes directly catalyze the formation of an amide bond between a carboxylic acid and an amine, a reaction that is dependent on adenosine (B11128) triphosphate (ATP) for energy. nih.govwhiterose.ac.uk This biocatalytic approach avoids the use of organic solvents and harsh chemicals often associated with traditional synthesis. thieme-connect.comthieme-connect.com

ATP Recycling Systems in Biocatalytic Synthesisnih.govrsc.org

A significant challenge in using ATP-dependent enzymes for large-scale synthesis is the high cost of ATP. researchgate.netnih.gov To overcome this, ATP recycling systems are employed. These systems regenerate ATP from its hydrolysis products, adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), using a phosphoryl donor. nih.gov

Table 2: Optimized Conditions for ATP Recycling in N-trans-Feruloyltyramine Synthesis

| Parameter | Optimal Value |

|---|---|

| AMP Concentration (mM) | 7.12 |

| PolyP Concentration (mg/mL) | 5.96 |

| AlCfaL Concentration (μM) | 39.72 |

| CHU Concentration (μM) | 27.68 |

| Reaction Time (h) | 36 |

| Predicted Conversion Rate (%) | 64.2 |

| Actual Conversion Rate (%) | 63.5 |

Data from a study optimizing an ATP recycling system for the biocatalytic synthesis of N-trans-feruloyltyramine. nih.gov

Enzyme Screening and Optimization (e.g., AlCfaL, PestE)nih.govthieme-connect.com

The selection of a suitable enzyme is critical for the efficiency of the biocatalytic synthesis. Screening various enzymes can identify those with the highest activity and stability for the desired reaction. For the synthesis of N-trans-feruloyltyramine, a screening of ten different ABS enzymes identified AlCfaL from Azospirillum lipoferum as a highly effective biocatalyst. nih.gov Subsequent optimization of the reaction conditions for AlCfaL, including substrate ratio, MgCl₂, and ATP concentrations, resulted in a maximum conversion rate of 74%. nih.govresearchgate.net

Another enzyme, a promiscuous hydrolase/acyltransferase from Pyrobaculum calidifontis known as PestE, has also been investigated. thieme-connect.comd-nb.info This enzyme and its variants have shown high efficiency in synthesizing hydroxycinnamic acid amides in an aqueous solution. thieme-connect.comthieme-connect.com Optimization of the reaction pH and temperature for PestE and its mutants revealed that alkaline conditions favor the reaction. thieme-connect.com Using methyl ferulate and tyramine as substrates, a conversion of up to 97% was achieved within two hours at 60°C. thieme-connect.com This method presents a promising, environmentally friendly alternative to both lipase-based methods in organic solvents and traditional chemical synthesis. thieme-connect.comthieme-connect.com

Chemical Synthesis Routesbenchchem.comnih.gov

Traditional organic chemistry provides several routes for the synthesis of N-trans-feruloyltyramine. These methods typically involve the activation of ferulic acid to facilitate the formation of the amide bond with tyramine.

A common approach is the activation of ferulic acid by converting it into an acyl chloride. This is often achieved by reacting the ferulic acid with a reagent like thionyl chloride or oxalyl chloride in the presence of a base such as pyridine. The resulting acyl chloride is then reacted with tyramine in a suitable solvent, often with an additional base like triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. The final product is then isolated and purified, typically through extraction and chromatography.

Another strategy involves the use of coupling reagents to directly form the amide bond between ferulic acid and tyramine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing for its reaction with the amine. lookchem.com

Continuous flow techniques have also been applied to the synthesis of tyramine-based natural products, including N-trans-feruloyltyramine. nih.gov This methodology offers advantages such as improved mass and heat transfer, leading to faster reactions and cleaner product mixtures. nih.gov A retrosynthetic approach might involve the acylation of tyramine with acryloyl chloride, followed by a Heck reaction to introduce the feruloyl moiety. nih.gov

While chemical synthesis routes are well-established, they often require the use of hazardous reagents and solvents, and may necessitate protection and deprotection steps for reactive functional groups. whiterose.ac.uk This can lead to lower atom economy and greater environmental impact compared to biocatalytic methods. whiterose.ac.uk

Coupling Reagent Methods

The formation of the amide bond between ferulic acid and tyramine is the cornerstone of N-trans-feruloyltyramine synthesis. durham.ac.uk Coupling reagents are frequently employed to facilitate this reaction by activating the carboxylic acid group of ferulic acid, making it more susceptible to nucleophilic attack by the amine group of tyramine. researchgate.net

Commonly used coupling agents include carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). tu.ac.th For instance, one method involves dissolving ferulic acid in dichloromethane, adding DMAP, followed by tyramine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), a water-soluble carbodiimide. google.com This approach, while effective, often requires purification by column chromatography to remove byproducts. google.com

Another strategy involves the use of cyanuric chloride as an acid-activating reagent. tu.ac.th This method provides an alternative to carbodiimide-based couplings. The general principle of these methods is the in-situ generation of a reactive acylating intermediate from the carboxylic acid, which then readily reacts with the amine. researchgate.net While these methods are well-established, they can sometimes involve the use of hazardous solvents and produce stoichiometric amounts of byproducts, prompting the exploration of more sustainable alternatives. nih.govthieme-connect.com

Direct Thermal Reactions and Microwave Irradiation

In an effort to develop more environmentally benign and efficient synthetic protocols, researchers have investigated direct thermal reactions and microwave-assisted synthesis.

Direct Thermal Reactions:

Direct thermal condensation involves heating a mixture of a carboxylic acid and an amine, often in a high-boiling solvent like toluene, to drive the reaction towards amide formation. tu.ac.th For example, the synthesis of N-trans-caffeoyltyramine, a structurally similar compound, has been achieved by refluxing caffeic acid and tyramine in toluene, yielding approximately 60-70%. This method, while straightforward, can require prolonged reaction times and high temperatures. tu.ac.th

Microwave Irradiation:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. nih.govmdpi.com

The application of microwave irradiation has been explored for the synthesis of various amides, including derivatives of coumarins and quinolones. tu.ac.thnih.govmdpi.com In the context of N-trans-feruloyltyramine and related compounds, microwave-assisted synthesis can be performed with or without a solvent and in the presence of a catalyst or support like silica (B1680970) gel. tu.ac.th For instance, a study on the synthesis of N-trans-coumaroyltyramine derivatives utilized microwave irradiation in conjunction with coupling reagents like DCC/DMAP and HOBt on a silica gel support. tu.ac.th This approach highlights the potential of combining microwave technology with established reagent systems to enhance reaction efficiency. The development of microwave-assisted, continuous-flow organic synthesis (MACOS) further illustrates the advancements in this area, allowing for rapid, scalable production. scispace.comnih.gov

Comparative Analysis of Synthesis Yields and Efficiency

| Method | Reagents/Conditions | Yield (%) | Reaction Time | Reference |

| Coupling Reagent (DCC) | Ferulic acid, tyramine, t-BuOH | 55.0 | Not Specified | tandfonline.com |

| Coupling Reagent (EDCI/DMAP) | Ferulic acid, tyramine, CH2Cl2 | Not Specified | 20 hours | google.com |

| Lipase-Catalyzed | Ferulic acid, tyramine HCl, Lipozyme TL IM | 93.5 | 48 hours | tandfonline.comresearchgate.netlookchem.com |

| Lipase-Catalyzed (Optimized with RSM) | Ferulic acid, tyramine HCl, Lipozyme TL IM | 96.3 | 52 hours | researchgate.nettandfonline.comtandfonline.com |

| Hydrolase/Acyltransferase (PestE mutant) | Methyl ferulate, tyramine, aqueous buffer | 96 (isolated) | 2 hours | thieme-connect.com |

| Thermal Direct Condensation (analog) | Caffeic acid, tyramine, toluene | ~60-70 | 6-8 hours | |

| Microwave-Assisted (analog) | Varied substrates and catalysts | Yields vary | Minutes to hours | tu.ac.thmdpi.com |

This table is based on data for N-trans-feruloyltyramine and structurally similar compounds to provide a comparative overview.

Enzymatic methods, particularly those using lipases or promiscuous hydrolases/acyltransferases, have demonstrated remarkably high yields, often exceeding 90%. thieme-connect.comtandfonline.comresearchgate.net For example, a lipase-catalyzed synthesis using Lipozyme TL IM achieved a 93.5% yield, which was further optimized to 96.3% using response surface methodology (RSM). tandfonline.comresearchgate.nettandfonline.comtandfonline.comtandfonline.com A more recent approach using a mutant variant of Pestalotiopsis esterase (PestE) in an aqueous system reported a 96% isolated yield in just 2 hours, highlighting a significant advancement in green chemistry for this synthesis. thieme-connect.com

In contrast, traditional chemical synthesis methods using coupling reagents have reported lower to moderate yields. For instance, a synthesis using DCC yielded 55.0%. tandfonline.com While the yield for an EDCI/DMAP mediated synthesis was not explicitly stated, the long reaction time of 20 hours is a notable factor. google.com

Direct thermal condensation of a similar compound, N-trans-caffeoyltyramine, resulted in yields of approximately 60-70%. Microwave-assisted methods, while promising for their speed and efficiency, show variable yields depending on the specific substrates and conditions. tu.ac.thmdpi.comacs.org

Research Methodologies for Isolation, Identification, and Quantification of N Trans Feruloyltyramine

Extraction and Chromatographic Techniques

Initial extraction from plant material typically involves the use of organic solvents like methanol (B129727) or acetone. scielo.brnih.gov Subsequent purification involves various chromatographic methods that separate N-trans-Feruloyltyramine from other metabolites based on its physicochemical properties.

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the purification of N-trans-Feruloyltyramine from crude plant extracts. researchgate.net This method separates compounds based on their polarity. In the isolation of N-trans-Feruloyltyramine, the crude extract is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity.

For instance, in a study on Solanum sordidum, pulverized dried leaves were extracted with methanol. scielo.br A portion of the resulting extract was subjected to partitioning, and the chloroform (B151607) fraction was then chromatographed on a neutral alumina (B75360) column using a chloroform/methanol gradient to yield N-trans-Feruloyltyramine. scielo.br Similarly, researchers isolating the compound from garlic used silica gel chromatography to fractionate an ethyl acetate (B1210297) portion of a methanolic extract. researchgate.net The elution is often performed with gradient systems, such as chloroform-methanol or dichloromethane-methanol, to effectively separate the target compound from other constituents. scielo.brnih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the final purification (preparative HPLC) and the quantification (analytical HPLC) of N-trans-Feruloyltyramine. researchgate.netnih.gov This technique offers high resolution and sensitivity.

Analytical HPLC methods have been developed for the quantitative determination of N-trans-Feruloyltyramine. One such method utilized an Rp-8 end-capped column with a mobile phase of acetonitrile (B52724) and disodium (B8443419) hydrogen phosphate (B84403) (30:70, v/v). tandfonline.comresearchgate.net The compound was detected by UV at a retention time of 12 minutes, and the method demonstrated good linearity for quantification. tandfonline.comresearchgate.net Another analytical approach for analyzing processed garlic used a C18 column with a mobile phase of acetonitrile and water (40:60, v/v) and UV detection at 280 nm and 320 nm. sci-hub.se For standardizing extracts of Smilax aristolochiifolia, an HPLC method was employed to quantify N-trans-Feruloyltyramine, revealing concentrations ranging from 2.77 mg/g in the crude extract to 60.22 mg/g in a purified fraction. nih.gov

Preparative HPLC is often the final step to achieve high purity, as seen in the isolation of N-trans-Feruloyltyramine from garlic and the roots of Achyranthes bidentata. researchgate.netnih.gov

Table 1: Examples of HPLC Conditions for N-trans-Feruloyltyramine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Rp-8 end-capped tandfonline.comresearchgate.net | C18 (4.6 mm × 250 mm, 5 µm) sci-hub.se | Agilent Zorbax SB-Aq (2.1 mm×150 mm, 3.5 μm) |

| Mobile Phase | Acetonitrile:Disodium hydrogen phosphate (30:70, v/v) tandfonline.comresearchgate.net | Acetonitrile:Water (40:60, v/v) sci-hub.se | Gradient of 0.1% formic acid (A) and acetonitrile (B) |

| Flow Rate | Not specified | 0.8 mL/min sci-hub.se | 0.5 mL/min |

| Detection | UV tandfonline.comresearchgate.net | UV (280 nm and 320 nm) sci-hub.se | MS/MS (MRM) |

| Retention Time | 12 min tandfonline.comresearchgate.net | Not specified | Not specified |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily for monitoring the progress of fractionation from column chromatography and for preliminary identification. scielo.brresearchgate.net For N-trans-Feruloyltyramine, glass plates coated with silica gel 60 GF254 are commonly used as the stationary phase. scielo.br After developing the plate with an appropriate solvent system, the separated compounds are visualized under UV radiation (at 254 and 366 nm). scielo.br Further visualization can be achieved by spraying with reagents like a sulfuric acid/methanol solution or an anisaldehyde/sulfuric acid solution followed by heating, which helps in detecting and distinguishing different classes of compounds. scielo.br Preparative TLC has also been employed for the purification of N-trans-Feruloyltyramine. scielo.br

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Identification and Structural Elucidation

Once isolated, the precise chemical structure of N-trans-Feruloyltyramine is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like N-trans-Feruloyltyramine. scielo.brresearchgate.net Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra (COSY, HSQC, HMBC) allows for the unambiguous assignment of all proton and carbon signals. scielo.brmdpi.com

The ¹H NMR spectrum of N-trans-Feruloyltyramine shows characteristic signals for both the feruloyl and tyramine (B21549) moieties. scielo.br Key signals include two doublets for the trans-olefinic protons of the feruloyl group with a large coupling constant (J ≈ 15.6-15.8 Hz), signals for the aromatic protons of both the three-substituted and para-substituted benzene (B151609) rings, a singlet for the methoxy (B1213986) group protons, and two triplets for the methylene (B1212753) protons of the tyramine ethyl chain. scielo.brtandfonline.com

The ¹³C NMR spectrum complements the proton data, showing distinct signals for all 18 carbons in the molecule. scielo.br This includes the carbonyl carbon of the amide, the olefinic carbons, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl bridge. scielo.br

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the structure. scielo.brrsc.org For example, COSY (Correlation Spectroscopy) experiments confirm the coupling between adjacent protons, such as those in the vinyl system and the ethyl chain. scielo.br HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing the different fragments of the molecule together. mdpi.comresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Spectral Data for N-trans-Feruloyltyramine (in CD₃OD)

| Position | ¹³C NMR (δc, ppm) scielo.br | ¹H NMR (δH, ppm, J in Hz) scielo.br |

| Feruloyl Moiety | ||

| 1 | - | - |

| 2 | 111.4 | 7.12 (d, J=2.1) |

| 3 | 149.7 | - |

| 4 | 149.0 | - |

| 5 | 116.4 | 6.79 (d, J=8.3) |

| 6 | 123.3 | 7.01 (dd, J=8.3, 2.1) |

| 7 (α) | 118.8 | 6.40 (d, J=15.8) |

| 8 (β) | 142.2 | 7.43 (d, J=15.8) |

| 9 (C=O) | 169.4 | - |

| OCH₃ | 56.4 | 3.88 (s) |

| Tyramine Moiety | ||

| 1' | 131.0 | - |

| 2', 6' | 130.4 | 7.05 (d, J=8.3) |

| 3', 5' | 116.3 | 6.71 (d, J=8.3) |

| 4' | 156.9 | - |

| 7' (α) | 35.8 | 2.75 (t) |

| 8' (β) | 42.5 | 3.46 (t) |

Mass spectrometry is used to determine the molecular weight and elemental composition of N-trans-Feruloyltyramine and to confirm its structure through fragmentation analysis. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₈H₁₉NO₄). mdpi.com

In positive ion mode electrospray ionization (ESI), N-trans-Feruloyltyramine typically shows a protonated molecular ion [M+H]⁺ at m/z 314. mdpi.com Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragment ions. For example, fragmentation can lead to the loss of the tyramine moiety or cleavage at the amide bond, producing ions that correspond to the feruloyl group (e.g., m/z 177) and the tyramine group (e.g., m/z 121). researchgate.netnih.gov The analysis of fragmentation patterns in both positive and negative ion modes provides comprehensive structural confirmation. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the qualitative identification of chemical compounds by measuring the absorption of infrared radiation by a sample. This absorption corresponds to the vibrational transitions of specific functional groups within a molecule, providing a unique spectral "fingerprint." In the characterization of N-trans-Feruloyltyramine, FTIR spectroscopy is employed to confirm the presence of key functional groups predicted by its chemical structure. lookchem.comresearchgate.netresearchgate.net

The analysis of N-trans-Feruloyltyramine reveals characteristic absorption bands that are indicative of its amide, phenolic, and aromatic nature. The spectrum typically exhibits a broad absorption band in the region of 3273 cm⁻¹, which is characteristic of the O-H (hydroxyl) stretching vibrations from the two phenolic groups. scispace.com The N-H stretching vibration of the secondary amide group is also expected in this region, often overlapping with the O-H band.

A significant absorption peak observed around 1622 cm⁻¹ is attributed to the C=O stretching vibration of the amide I band. scispace.com The C=C stretching vibrations from the aromatic rings and the vinyl group are expected in the 1600-1450 cm⁻¹ region. semanticscholar.org A notable peak can be seen at 1479 cm⁻¹. scispace.com The amide II band, resulting from N-H bending and C-N stretching vibrations, typically appears around 1550-1515 cm⁻¹. Furthermore, C-O stretching vibrations from the phenol (B47542) and methoxy groups are expected in the fingerprint region, generally between 1260 cm⁻¹ and 1000 cm⁻¹. The presence and position of these bands in an FTIR spectrum help to confirm the successful isolation or synthesis of the N-trans-Feruloyltyramine molecule.

Table 1: Characteristic FTIR Absorption Bands for N-trans-Feruloyltyramine

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3273 | O-H (Phenol) & N-H (Amide) stretching | scispace.com |

| 1622 | C=O (Amide I) stretching | scispace.com |

| 1479 | C=C (Aromatic) stretching | scispace.com |

Elemental Analysis

Elemental analysis is a fundamental research methodology used to determine the elemental composition (by mass percent) of a compound. This quantitative technique is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. For N-trans-Feruloyltyramine, elemental analysis provides experimental confirmation of its chemical formula, C₁₈H₁₉NO₄. lookchem.com

The theoretical elemental composition of N-trans-Feruloyltyramine can be calculated from its molecular formula and the atomic weights of its constituent elements (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u). Experimental results from CHNS (Carbon, Hydrogen, Nitrogen, and Sulfur) analysis are then compared against these theoretical values to assess the purity of the sample.

Research findings have reported experimental values for N-trans-Feruloyltyramine as approximately 69% Carbon, 6% Hydrogen, 4.5% Nitrogen, and 20.5% Oxygen. These experimental results show a strong correlation with the calculated theoretical percentages, thus validating the elemental composition and purity of the analyzed compound.

Table 2: Elemental Analysis Data for N-trans-Feruloyltyramine (C₁₈H₁₉NO₄)

| Element | Theoretical Mass % | Experimental Mass % | Reference |

| Carbon (C) | 69.00% | 69% | |

| Hydrogen (H) | 6.12% | 6% | |

| Nitrogen (N) | 4.47% | 4.5% | |

| Oxygen (O) | 20.42% | 20.5% |

Quantitative Analysis Methods (e.g., HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, robust, and sensitive method for the separation, identification, and quantification of N-trans-Feruloyltyramine in various samples. lookchem.comresearchgate.net This technique is valued for its precision and reliability in determining the concentration of the analyte.

A specific and validated HPLC-UV method has been developed for the quantitative analysis of N-trans-Feruloyltyramine. lookchem.comsemanticscholar.org The method typically employs a reversed-phase column, such as an Rp-8 end-capped column, for separation. lookchem.comsemanticscholar.org The mobile phase, a crucial component for achieving effective separation, often consists of a mixture of an organic solvent and an aqueous buffer. A common mobile phase composition is a 30:70 (v/v) mixture of acetonitrile and disodium hydrogen phosphate. lookchem.comsemanticscholar.org

Under these optimized chromatographic conditions, N-trans-Feruloyltyramine is detected at a specific retention time, which has been reported to be approximately 12 minutes. lookchem.comsemanticscholar.org Quantification is achieved by creating a calibration curve. For N-trans-Feruloyltyramine, the method has demonstrated good linearity over a concentration range of 5.27 × 10⁻⁴ M to 12.30 × 10⁻⁴ M. lookchem.comsemanticscholar.org The quality of the calibration is confirmed by a high correlation factor (r), reported to be 0.9958, and a representative linear regression equation of y = 138.65x + 94.61 (r² = 0.9916). semanticscholar.org The strong correlation indicates a direct and predictable relationship between the concentration and the detector response, making this HPLC-UV method valid and suitable for the precise quantitative determination of N-trans-Feruloyltyramine. lookchem.comsemanticscholar.org

Emerging Research Perspectives and Future Directions for N Trans Feruloyltyramine Studies

Exploration of Underexplored Plant Sources and their Phytochemical Profiles

N-trans-Feruloyltyramine is a phenolic amide found across a diverse range of plant species. While it has been identified in commonly known plants, there is a growing interest in exploring less conventional botanical sources. These underexplored plants may not only serve as new sources for N-trans-Feruloyltyramine but could also possess unique phytochemical profiles that may act in concert with it.

Recent investigations have identified N-trans-Feruloyltyramine in various parts of different plants, including the roots, stems, leaves, flowers, and seeds. For instance, it has been found in the roots of bell peppers (Capsicum annuum) and eggplant (Solanum melongena). mdpi.com The compound is also present in the flowers, seeds, and roots of Cannabis sativa L. nih.gov and the leaves of Solanum sordidum. scielo.br Furthermore, it has been isolated from the aerial parts of Salsola tetrandra and the stems of Polyalthia suberosa. nih.govresearchgate.net

The table below provides a summary of various plant sources of N-trans-Feruloyltyramine and the other phytochemicals found alongside it.

| Plant Species | Part(s) of the Plant | Other Phytochemicals Present |

| Abuta panurensis | Branches | Lindoldhamine isomer, stepharine, palmatine, 5-N-methylmaytenine mdpi.com |

| Allium fistulosum | - | N-cis-feruloyltyramine, N-trans-feruloyl-3'-methoxytyramine, N-cis-feruloyl-3'-methoxytyramine, decursidate (B1157923) ui.ac.idui.ac.id |

| Bassia indica | - | 6,7-dihydroxy coumarin, oleanane (B1240867) saponin (B1150181) researchgate.net |

| Cannabis sativa L. | Flowers, seeds, roots | N-trans-caffeoyltyramine, spermidine (B129725) alkaloids (cannabisativine, anhydrocannabisativine), stilbenes (canniprene), flavonoids (cannflavin A and B) nih.gov |

| Capsicum annuum var. grossum (Bell Pepper) | Roots | N-cis-feruloyltyramine, N-trans-p-coumaroyltyramine, N-trans-feruloyloctopamine, p-aminobenzaldehyde mdpi.com |

| Limonium gmelinii | Above-ground parts | Phenolic acid derivatives, flavonoids, lignanamides, amino acids, citric acids, hydroxyquinoline mdpi.com |

| Liriope muscari | - | N-trans-feruloyloctopamine nih.gov |

| Polygonatum sibiricum | - | N-trans-p-coumaroyloctopamine, N-trans-feruloyloctopamine, N-cis-p-coumaroyltyramine mdpi.com |

| Polygonum sachalinensis | Stems | Quercetin-3-O-beta-D-galactopyranoside, quercetin-3-O-arabinopyranoside, lapathoside D, lapathoside C, hydropiperoside, vanicoside B chemfaces.com |

| Salsola tetrandra | Aerial parts | Norisoprenoid, long-chain hydroxy fatty acids, 3,4,5-trimethoxyphenyl-beta-d-glucopyranoside, 9-hydroxylinaloyl glucoside, taxiphyllin, S-(-)-trans-N-feruloyloctopamine nih.gov |

| Solanum sordidum | Leaves | Rutin, 3-O-rhamnopyranosyl-(1→6)-β-glycopyranosyl kaempferol, sitosterol, stigmasterol, steroid saponins (B1172615) scielo.br |

Advanced In Vitro and In Silico Modeling for Mechanistic Elucidation

To better understand the biological activities of N-trans-Feruloyltyramine, researchers are increasingly turning to advanced in vitro and in silico models. These methods allow for a detailed examination of the compound's mechanisms of action at a molecular level.

In vitro studies have utilized various cell lines to investigate the effects of N-trans-Feruloyltyramine. For example, its antioxidant properties have been assessed in SK-N-SH neuroblastoma cells by observing its ability to protect against oxidative stress. The anti-inflammatory effects have been studied in RAW 264.7 macrophages by measuring the suppression of nitric oxide and prostaglandin (B15479496) E2 production. chemfaces.com Additionally, its cytotoxic activity has been evaluated in HepG2 hepatocellular carcinoma cells.

In silico modeling , such as molecular docking, has been employed to predict the interactions between N-trans-Feruloyltyramine and specific protein targets. These computational techniques help to identify potential binding sites and understand the molecular basis of the compound's activity. For instance, molecular docking has been used to study the interaction of N-trans-Feruloyltyramine with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. mdpi.com Similar studies have explored its interaction with superoxide (B77818) dismutase (SOD) and xanthine (B1682287) oxidase (XOD), which are involved in oxidative stress. mdpi.com Another in silico study predicted that N-trans-Feruloyltyramine could act as a potent inhibitor of SGLT2. ui.ac.id

These advanced modeling techniques provide valuable insights into the mechanisms of action of N-trans-Feruloyltyramine, guiding further research into its potential applications.

Development of Sustainable and Scalable Production Methods

The low concentration of N-trans-Feruloyltyramine in plants makes its extraction for large-scale use challenging and often economically unviable. nih.govresearchgate.net This has spurred the development of alternative, more sustainable, and scalable production methods.

Enzymatic synthesis has emerged as a promising green alternative to chemical synthesis. This method utilizes enzymes to catalyze the formation of the amide bond between ferulic acid and tyramine (B21549). Recent research has focused on screening for efficient enzymes and optimizing reaction conditions to maximize yield.

One approach involves the use of an amide bond synthetase (ABS) from Azospirillum lipoferum. By optimizing parameters such as substrate ratio, temperature, and enzyme concentration, a conversion rate of 74% was achieved. nih.gov To make the process more cost-effective, an ATP recycling system has been incorporated, which uses a polyphosphate kinase enzyme and an inexpensive polyphosphate as the phosphate (B84403) donor. nih.gov

Another innovative enzymatic method employs a mutant variant of Pestalotiopsis esterase, which has shown high efficiency in aqueous conditions. This system achieved a 97% conversion rate at 60°C. A preparative-scale synthesis using this method yielded 96% of the product after extraction. thieme-connect.com

Precision fermentation is another advanced method being explored for the production of N-trans-Feruloyltyramine. This technique uses microorganisms like Yarrowia lipolytica that are genetically engineered to produce the compound. researchgate.net This method offers the potential for high-purity production that is scalable and not dependent on plant availability. researchgate.net